The absence of information in these databases suggests that this compound might be either:
Further investigation might be possible through:
AB-FUBINACA metabolite 3 is a synthetic cannabinoid and a significant metabolite of AB-FUBINACA and MMB-FUBINACA. Its formal name is N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine, with a molecular formula of CHF NO and a molecular weight of approximately 369.4 g/mol. This compound is primarily used as a certified reference material in laboratory research and forensic applications, particularly in the study of synthetic cannabinoids .
The biological activity of AB-FUBINACA metabolite 3 is linked to its interaction with cannabinoid receptors in the central nervous system. It exhibits agonistic activity at the cannabinoid receptors, which can lead to psychoactive effects similar to those observed with tetrahydrocannabinol, the active component of cannabis. The compound's ability to bind to these receptors makes it relevant for studies on synthetic cannabinoids' pharmacological effects .
The synthesis of AB-FUBINACA metabolite 3 can be achieved through several methods, typically involving multi-step organic synthesis techniques. A common approach includes:
AB-FUBINACA metabolite 3 serves several important applications:
Interaction studies involving AB-FUBINACA metabolite 3 focus on its binding affinity to cannabinoid receptors and its metabolic pathways. Research indicates that it interacts with both CB1 and CB2 receptors, leading to various physiological effects. These studies help elucidate the compound's role in the broader context of synthetic cannabinoid use and its implications for public health .
AB-FUBINACA metabolite 3 shares structural similarities with several other synthetic cannabinoids. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
AB-FUBINACA | Contains a fluorophenyl group; indazole structure | Direct parent compound; known for high potency |
MMB-FUBINACA | Similar indazole structure; different side chains | Known for distinct metabolic pathways |
FUB-AMB | Contains an amide linkage; similar receptor activity | Exhibits unique pharmacokinetic properties |
JWH-018 | Naphthoylindole structure; different receptor selectivity | One of the first widely studied synthetic cannabinoids |
AB-FUBINACA metabolite 3 is unique due to its specific structural modifications that influence its binding affinity and metabolic stability compared to these other compounds. Its distinct interactions with cannabinoid receptors also set it apart in terms of potential psychoactive effects .